Dimethyl 2-acetyloctanedioate

Description

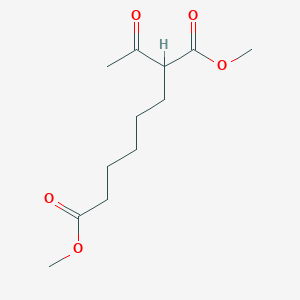

Dimethyl 2-acetyloctanedioate is an organic compound with the molecular formula C12H20O6 It is an ester derivative of octanedioic acid, featuring two methoxycarbonyl groups and an acetyl group attached to the carbon chain

Properties

CAS No. |

20637-00-7 |

|---|---|

Molecular Formula |

C12H20O5 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

dimethyl 2-acetyloctanedioate |

InChI |

InChI=1S/C12H20O5/c1-9(13)10(12(15)17-3)7-5-4-6-8-11(14)16-2/h10H,4-8H2,1-3H3 |

InChI Key |

WRUGXYLRQNOCGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCCCCC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-acetyloctanedioate can be synthesized through the esterification of 2-acetyloctanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid with methanol under anhydrous conditions to drive the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to shift the equilibrium towards ester formation. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

1.1. Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate (Source )

This compound reacts with aromatic aldehydes in the presence of TaCl₅ to form substituted tetrahydronaphthalene derivatives. Key observations include:

-

Reaction Mechanism : Cyclopropane ring opening occurs via Lewis acid (TaCl₅) activation, followed by aldehyde insertion and subsequent cyclization.

-

Stereochemical Outcome : The cis arrangement of substituents in the cyclohexene moiety is dictated by steric interactions during the transition state .

1.2. Dimethyl Acetylenedicarboxylate (DMAD, Source )

DMAD participates in cycloaddition and annulation reactions with nitrogen-containing dinucleophiles (e.g., diaminoimidazoles):

-

Reaction Conditions : Catalytic acetic acid in methanol under reflux.

-

Product Formation : Imidazo[1,5-b]pyridazines are synthesized in 68–89% yield, with DFT calculations supporting a stepwise mechanism involving initial nucleophilic attack followed by cyclization .

1.3. Dimethyl 2-Acetamidopentanedioate (Source )

While not directly analogous, this compound’s ester and acetamide functionalities suggest potential reactivity such as:

-

Hydrolysis : Acid- or base-catalyzed cleavage of ester groups.

-

Amide Stability : Resistance to nucleophilic attack under mild conditions.

Hypothetical Reaction Pathways for Dimethyl 2-Acetyloctanedioate

Based on the reactivity of structurally related diesters and acetates, the following theoretical reactions could be proposed:

2.1. Ester Hydrolysis

-

Acid-Catalyzed Hydrolysis :

Partial hydrolysis may yield monoesters or dicarboxylic acids depending on conditions.

-

Base-Catalyzed Saponification :

2.2. Cyclization Reactions

Under Lewis acid catalysis (e.g., TaCl₅, BF₃), the acetyl and ester groups might participate in intramolecular cyclization to form macrocyclic lactones or ketones.

2.3. Nucleophilic Substitution

The acetyl group could act as an electron-withdrawing substituent, enhancing the reactivity of adjacent ester groups toward nucleophiles (e.g., amines, alcohols).

Comparative Reactivity Table

Research Gaps and Recommendations

The absence of direct data on this compound highlights opportunities for future studies:

-

Synthetic Exploration : Develop protocols for its preparation, potentially via esterification of 2-acetyloctanedioic acid.

-

Reactivity Profiling : Investigate its behavior under acid/base catalysis, photochemical conditions, or transition-metal-mediated transformations.

-

Computational Modeling : Use DFT calculations to predict reaction pathways and transition states, as demonstrated for DMAD .

Scientific Research Applications

Dimethyl 2-acetyloctanedioate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: The compound can be utilized in the development of new drugs and active pharmaceutical ingredients.

Material Science: It serves as a building block for the synthesis of polymers and other advanced materials.

Biological Studies: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of dimethyl 2-acetyloctanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 2-acetylhexanedioate

- Dimethyl 2-acetylbutanedioate

- Dimethyl 2-acetylpentanedioate

Uniqueness

Dimethyl 2-acetyloctanedioate is unique due to its longer carbon chain, which can influence its reactivity and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.